![molecular formula C25H28N2O5 B2446374 methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate CAS No. 1024406-69-6](/img/structure/B2446374.png)

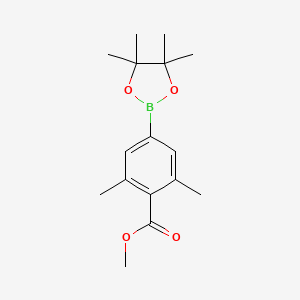

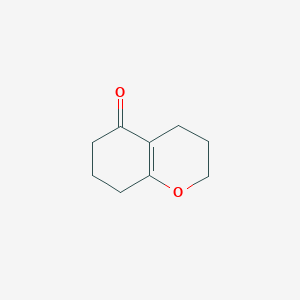

methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer Properties

The compound exhibits promising anticancer properties due to its unique chemical structure. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Further investigations are warranted to explore its potential as an adjunct therapy or lead compound for novel anticancer drugs .

Neuroprotective Effects

The compound’s benzodiazepine core structure has attracted interest in neuroprotection research. It interacts with GABA receptors, modulating neurotransmission and potentially mitigating neurodegenerative processes. Studies in animal models have demonstrated its ability to enhance cognitive function, protect against oxidative stress, and reduce neuroinflammation. Researchers are exploring its potential for treating neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .

Anxiolytic and Sedative Properties

Given its benzodiazepine-like structure, the compound may have anxiolytic (anxiety-reducing) and sedative effects. Preclinical studies indicate that it binds to GABA receptors, leading to relaxation and reduced anxiety. However, more rigorous investigations are needed to validate its efficacy and safety as an anxiolytic agent .

Novel Heterocyclic Systems

The compound’s complex fused-ring system provides a platform for synthesizing novel heterocyclic structures. Researchers have explored its reactivity in one-pot reactions, leading to the formation of tricyclic systems like 9-chloro-4-methyl-6,11-dihydro-5H-benzo[b]pyrimido[4,5-e][1,4]diazepine. These new systems may have applications in drug discovery, materials science, and organic synthesis .

Metabolic Pathways and Pharmacokinetics

Understanding the compound’s metabolic pathways and pharmacokinetic properties is crucial for drug development. Researchers have investigated its metabolism, bioavailability, and tissue distribution. Insights into its clearance, half-life, and potential drug interactions are essential for optimizing therapeutic dosing and minimizing adverse effects .

Synthetic Strategies and Derivatives

Chemists have developed efficient synthetic routes to access the compound and its derivatives. By modifying specific functional groups, researchers can fine-tune its properties. Investigating structure-activity relationships (SAR) and designing analogs may lead to improved drug candidates with enhanced efficacy and reduced toxicity .

Mécanisme D'action

Target of Action

The primary target of this compound is the bromodomain-containing protein 4 (BRD4) enzyme . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, playing a crucial role in regulating gene transcription.

Mode of Action

The compound interacts with its target, the BRD4 enzyme, by binding to it This binding can inhibit the function of the enzyme, thereby affecting the transcription of certain genes

Biochemical Pathways

The inhibition of the BRD4 enzyme can affect various biochemical pathways. BRD4 is known to play a role in the regulation of gene transcription, so its inhibition can potentially alter the expression of certain genes . The downstream effects of these changes can vary widely, depending on the specific genes affected.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific genes affected by the inhibition of the BRD4 enzyme . These effects can potentially include changes in cell growth, differentiation, and survival, among others.

Propriétés

IUPAC Name |

methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5/c1-25(2)12-18-22(19(28)13-25)23(14-7-9-20(30-3)21(11-14)31-4)27-16-8-6-15(24(29)32-5)10-17(16)26-18/h6-11,23,26-27H,12-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJFATLNGOPPGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)OC)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2446297.png)

![N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide](/img/structure/B2446301.png)

![Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2446304.png)

![5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam](/img/structure/B2446310.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2446313.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2446314.png)